molecular formula C19H18ClN3O B15119893 3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Cat. No.: B15119893
M. Wt: 339.8 g/mol
InChI Key: PLMDJKGZICANPZ-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole with appropriate reagents to introduce the phenyl group.

    Attachment of the ethyl linker: The pyrazole derivative is then reacted with a phenyl ethyl halide under basic conditions to form the 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl intermediate.

    Formation of the benzamide core: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The benzamide core can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine derivative, while oxidation could yield a carboxylic acid derivative.

Scientific Research Applications

3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Materials science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would depend on the specific target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
  • 3-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
  • 3-chloro-N-{2-[4-(1-ethyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Uniqueness

3-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is unique due to the specific combination of the chloro group, the pyrazole ring, and the benzamide core. This unique structure may confer specific biological activities or chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

3-chloro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide

InChI

InChI=1S/C19H18ClN3O/c1-23-13-17(12-22-23)15-7-5-14(6-8-15)9-10-21-19(24)16-3-2-4-18(20)11-16/h2-8,11-13H,9-10H2,1H3,(H,21,24)

InChI Key

PLMDJKGZICANPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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